molecular formula C33H33FN2O5 B194411 P-Hydroxyatorvastatin lactone CAS No. 163217-70-7

P-Hydroxyatorvastatin lactone

Cat. No. B194411
CAS RN: 163217-70-7
M. Wt: 556.6 g/mol
InChI Key: KDJMDZSAAFACAM-KAYWLYCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P-Hydroxyatorvastatin lactone is a metabolite of Atorvastatin . It is intended for pharmaceutical applications . The molecular formula of P-Hydroxyatorvastatin lactone is C33H33FN2O5 .


Synthesis Analysis

Atorvastatin, a lipid-lowering drug widely used in the treatment of cardiovascular diseases, has significant clinical significance. The synthetic procedures of atorvastatin, including Paal-Knorr synthesis and several new synthetic strategies, have been discussed in the literature .


Molecular Structure Analysis

The molecular structure of P-Hydroxyatorvastatin lactone is complex, with a molecular formula of C33H33FN2O5 . The compound is a pentasubstituted pyrrole formed by two contrasting moieties with an achiral heterocyclic core unit and a 3,5-dihydroxypentanoyl side chain .


Chemical Reactions Analysis

Atorvastatin is a carboxylic acid that exists in equilibrium with a lactone form in vivo . The primary proposed mechanism of atorvastatin metabolism is through cytochrome P450 3A4 hydroxylation to form active ortho- and para-hydroxylated metabolites .

Scientific Research Applications

Cardiovascular Disease Management

P-Hydroxyatorvastatin lactone: is a metabolite of atorvastatin, a medication primarily used to manage cardiovascular diseases by lowering cholesterol levels . It contributes to the pleiotropic effects of statins, which include anti-inflammatory and immunomodulatory properties. These effects are beneficial in treating conditions like atherosclerosis and may help prevent heart attacks and strokes .

Cancer Therapy Adjuvant

Research suggests that statins, including their lactone forms, may have anti-proliferative propertiesP-Hydroxyatorvastatin lactone could potentially be used as an adjuvant therapy in cancer treatment, helping to inhibit tumor growth and induce apoptosis in certain cancer cell types .

Neuroprotective Effects

Statins have been shown to have neuroprotective effects beyond their cholesterol-lowering capabilitiesP-Hydroxyatorvastatin lactone may contribute to these effects, which could be leveraged in the prevention and treatment of neurodegenerative diseases such as Alzheimer’s .

Pharmacokinetic Studies

In pharmacokinetic studies, P-Hydroxyatorvastatin lactone is measured to understand the metabolism and disposition of atorvastatin in the body. This helps in optimizing dosages and understanding drug interactions, particularly in the context of personalized medicine .

Myopathy Diagnostic Tool

The ratios of P-Hydroxyatorvastatin lactone to atorvastatin are being investigated as a diagnostic tool for statin-induced myopathy. An altered metabolic profile with increased systemic exposure to this metabolite has been associated with muscle toxicity .

Drug Development and Safety

In drug development, the role of P-Hydroxyatorvastatin lactone is studied to assess the safety profile of statins. Understanding its impact on cellular mechanisms can lead to the development of safer and more effective lipid-lowering drugs .

Mechanism of Action

Target of Action

P-Hydroxyatorvastatin lactone, a metabolite of Atorvastatin , primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the conversion of HMG-CoA to mevalonic acid, a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) .

Mode of Action

P-Hydroxyatorvastatin lactone, like other statins, competitively inhibits HMG-CoA Reductase . By inhibiting this enzyme, the compound reduces the endogenous production of cholesterol in the liver, leading to lower abnormal cholesterol and lipid levels .

Biochemical Pathways

The inhibition of HMG-CoA Reductase by P-Hydroxyatorvastatin lactone disrupts the mevalonate pathway, which is responsible for the synthesis of cholesterol and other isoprenoids . This disruption leads to a decrease in the production of cholesterol and other lipids, thereby reducing their levels in the bloodstream .

Pharmacokinetics

The pharmacokinetics of P-Hydroxyatorvastatin lactone involves its absorption, distribution, metabolism, and excretion (ADME). The compound is a carboxylic acid that exists in equilibrium with a lactone form in vivo . Its disposition is determined by cytochrome P450 (CYP) 3A4 and organic anion transporting polypeptides (OATPs) . Drugs that affect gastric emptying also affect its pharmacokinetics . Atorvastatin and its metabolites are mainly eliminated in the bile without enterohepatic recirculation .

Result of Action

The primary result of P-Hydroxyatorvastatin lactone’s action is the reduction of cholesterol and lipid levels in the bloodstream . This reduction is associated with a decreased risk of cardiovascular disease, including myocardial infarction and stroke .

Action Environment

The action of P-Hydroxyatorvastatin lactone can be influenced by various environmental factors. For instance, drugs that affect gastric emptying can alter the pharmacokinetics of the compound . Additionally, the compound’s action can be affected by pH-dependent acid-lactone conversion . The lactone form of the compound is highly lipophilic and enters cells via passive diffusion, while the acid form has poor lipid solubility and uses active transport to enter cells .

Future Directions

An important issue raised in the literature is the in vitro assays of Atorvastatin metabolism reveal lactonization as the critical first step in Atorvastatin disposition and suggest that Atorvastatin-hydroxylated metabolites would be mostly formed after hydrolysis of the corresponding lactone products due to the higher affinity of the lactone form of Atorvastatin for the active site of CYP450 isoforms .

properties

IUPAC Name

5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(4-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33FN2O5/c1-20(2)31-30(33(40)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-27-18-26(38)19-28(39)41-27/h3-15,20,26-27,37-38H,16-19H2,1-2H3,(H,35,40)/t26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJMDZSAAFACAM-KAYWLYCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167535
Record name p-Hydroxyatorvastatin lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

P-Hydroxyatorvastatin lactone

CAS RN

163217-70-7
Record name (2R-trans)-5-(4-Fluorophenyl)-2-(1-methylethyl)-N-(4-hydroxyphenyl)-4-phenyl-1-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)-ethyl]-1H-pyrrole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163217-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Hydroxyatorvastatin lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163217707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Hydroxyatorvastatin lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-HYDROXYATORVASTATIN LACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1316I46GEX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
P-Hydroxyatorvastatin lactone
Reactant of Route 2
Reactant of Route 2
P-Hydroxyatorvastatin lactone
Reactant of Route 3
P-Hydroxyatorvastatin lactone
Reactant of Route 4
P-Hydroxyatorvastatin lactone
Reactant of Route 5
P-Hydroxyatorvastatin lactone
Reactant of Route 6
P-Hydroxyatorvastatin lactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.